(3S)-3-Benzyl-4-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione (3S)-3-Benzyl-4-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione (S)-cyclopeptine is an optically active form of cyclopeptine having S-configuration.
Brand Name: Vulcanchem
CAS No.: 50886-63-0
VCID: VC0022554
InChI: InChI=1S/C17H16N2O2/c1-19-15(11-12-7-3-2-4-8-12)16(20)18-14-10-6-5-9-13(14)17(19)21/h2-10,15H,11H2,1H3,(H,18,20)/t15-/m0/s1
SMILES: CN1C(C(=O)NC2=CC=CC=C2C1=O)CC3=CC=CC=C3
Molecular Formula: C17H16N2O2
Molecular Weight: 280.32 g/mol

(3S)-3-Benzyl-4-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

CAS No.: 50886-63-0

Reference Standards

VCID: VC0022554

Molecular Formula: C17H16N2O2

Molecular Weight: 280.32 g/mol

(3S)-3-Benzyl-4-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione - 50886-63-0

CAS No. 50886-63-0
Product Name (3S)-3-Benzyl-4-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Molecular Formula C17H16N2O2
Molecular Weight 280.32 g/mol
IUPAC Name (3S)-3-benzyl-4-methyl-1,3-dihydro-1,4-benzodiazepine-2,5-dione
Standard InChI InChI=1S/C17H16N2O2/c1-19-15(11-12-7-3-2-4-8-12)16(20)18-14-10-6-5-9-13(14)17(19)21/h2-10,15H,11H2,1H3,(H,18,20)/t15-/m0/s1
Standard InChIKey KSQNKZMAMGACTL-HNNXBMFYSA-N
Isomeric SMILES CN1[C@H](C(=O)NC2=CC=CC=C2C1=O)CC3=CC=CC=C3
SMILES CN1C(C(=O)NC2=CC=CC=C2C1=O)CC3=CC=CC=C3
Canonical SMILES CN1C(C(=O)NC2=CC=CC=C2C1=O)CC3=CC=CC=C3
Description (S)-cyclopeptine is an optically active form of cyclopeptine having S-configuration.
Reference Cyclopeptin und Dehydrocyclopeptin. Zwischenprodukte der Biosynthese von Alkaloiden der Cyclopenin - Viridicatin-Gruppe bei Penicillium cyclopium Westling Framm, J. et al. Eur. J. Biochem., 1973, 37, 78

Cyclopeptine synthetase activity in surface cultures of Penicillium cyclopium. W Lerbs W. and Luckner M.J. Basic Microbiol. 1985, 25, 387.

 
PubChem Compound 179574
Last Modified Nov 11 2021
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